Ethyl 2-oxoindoline-4-carboxylate
Overview
Description
Ethyl 2-oxoindoline-4-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
Ethyl 2-oxoindoline-4-carboxylate, also known as ethyl 2-oxo-1,3-dihydroindole-4-carboxylate, is a compound that has been studied for its potential antitumor properties . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating cell cycle and apoptosis, processes linked to normal cellular growth and death .
Mode of Action
The compound interacts with its targets by activating procaspase-3, a key enzyme regulating apoptosis responses . This interaction leads to notable cytotoxicity towards human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound’s mode of action is primarily through the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The extrinsic pathway is triggered by external signals, while the intrinsic pathway is activated by internal signals, both leading to apoptosis. The compound’s effect on these pathways results in the accumulation of cells in the S phase of the cell cycle and substantial induction of late cellular apoptosis .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has shown to be three to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested . This suggests that the compound could serve as a template for further design and development of novel anticancer agents .
Biochemical Analysis
Biochemical Properties
Ethyl 2-oxoindoline-4-carboxylate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the design and synthesis of novel acetohydrazides as antitumor agents . These compounds showed notable cytotoxicity toward human cancer cell lines, indicating that this compound may interact with key enzymes regulating apoptosis responses, such as caspase-3 .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function significantly. It has been associated with the induction of late cellular apoptosis, particularly in cancer cells . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It has been suggested to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxoindoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isatin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Ethyl 2-oxoindoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: this compound is utilized in the production of dyes and pigments.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
2-oxoindoline-3-acetic acid: Another indole derivative with biological activity.
Uniqueness: Ethyl 2-oxoindoline-4-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ethyl ester group provides additional reactivity compared to other indole derivatives, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-4-3-5-9-8(7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMGWMROASQRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CC(=O)NC2=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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